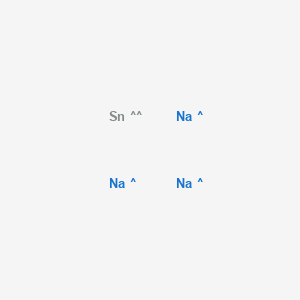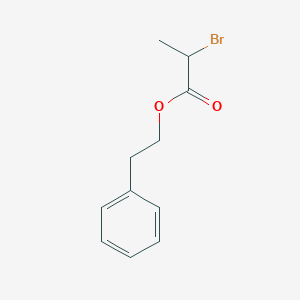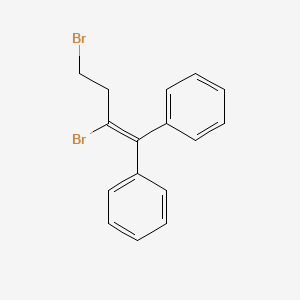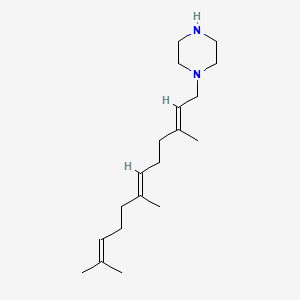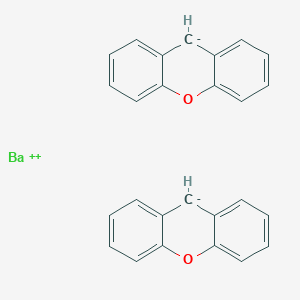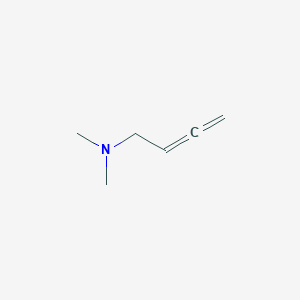![molecular formula C10H21BrO2 B14659996 Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis- CAS No. 40398-10-5](/img/structure/B14659996.png)
Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- is a chemical compound with the molecular formula C10H20Br2O2 It is known for its unique structure, which includes two butane groups linked by a bromoethylidene bis(oxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- typically involves the reaction of butane with a bromoethylidene bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethylidene groups to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- involves its interaction with molecular targets and pathways within a given system. The bromoethylidene bis(oxy) bridge plays a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can be compared with other similar compounds, such as:
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
Butane, 1,1’-[ethylidenebis(oxy)]bis-: This compound also has a similar structure but with different substituents, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
40398-10-5 |
|---|---|
Formule moléculaire |
C10H21BrO2 |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1-(2-bromo-1-butoxyethoxy)butane |
InChI |
InChI=1S/C10H21BrO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
ZQXUVRVIZMXFJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



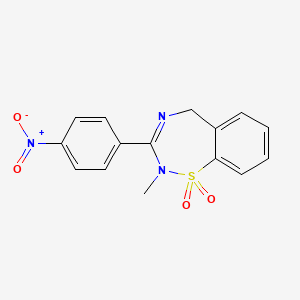

![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
